Methyl 3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate
Description
Methyl 3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate is a heterocyclic compound featuring a 1,4-benzodioxine core substituted with a methyl group at position 3 and a methyl ester at position 2. This structure combines aromatic and aliphatic ether functionalities, with the ester group enhancing its reactivity in organic synthesis. The presence of cis/trans isomerism due to restricted rotation in the dihydrodioxine ring is noted in related compounds, which may lead to distinct stereochemical profiles .
Properties
IUPAC Name |
methyl 2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7-10(11(12)13-2)15-9-6-4-3-5-8(9)14-7/h3-7,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEBQNDUKRDKGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dihalide-Mediated Ring Closure
A widely adopted method involves reacting methyl 3,4-dihydroxybenzoate with 1,2-dibromo-2-methylpropane under alkaline conditions. This approach mirrors the synthesis of analogous benzodioxane derivatives reported in patent literature.
Procedure :
- Reactants : Methyl 3,4-dihydroxybenzoate (1 equiv), 1,2-dibromo-2-methylpropane (1.2 equiv), K₂CO₃ (3 equiv), tetrabutylammonium bromide (0.1 equiv), acetone (solvent).
- Conditions : Reflux at 80°C for 12–18 hours.
- Workup : Filtration, solvent evaporation, and extraction with dichloromethane.
- Purification : Recrystallization from ethanol yields the product as a white solid (45–60% yield).
Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where the alkoxide ions from deprotonated hydroxyl groups attack the terminal bromine atoms of the dihalide, forming the dioxane ring. The methyl group on the dihalide ensures regioselective incorporation at position 3.
Mitsunobu Reaction for Ether Formation
For substrates sensitive to strong bases, the Mitsunobu reaction offers a milder alternative. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple methyl 3,4-dihydroxybenzoate with 2-methyl-1,3-propanediol.
Procedure :
- Reactants : Methyl 3,4-dihydroxybenzoate (1 equiv), 2-methyl-1,3-propanediol (1.5 equiv), DEAD (1.5 equiv), PPh₃ (1.5 equiv), THF (solvent).
- Conditions : Stir at 25°C for 24 hours under nitrogen.
- Workup : Column chromatography (SiO₂, hexane/ethyl acetate) isolates the product (55–70% yield).
Advantages :
Post-Cyclization Functionalization
Esterification and Alkylation
In cases where the ester or methyl group is absent in the initial cyclocondensation product, post-synthetic modifications are employed:
- Esterification : Treating 3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid with methanol and H₂SO₄ under reflux yields the methyl ester (90–95% conversion).
- Methylation : Using methyl iodide and NaH in DMF introduces the methyl group at position 3 (65–80% yield).
Enzymatic Resolution for Chiral Variants
Although the target compound lacks inherent chirality, engineered lipases like Candida antarctica lipase B (CALB) mutants (e.g., A225F/T103A) can resolve racemic intermediates during synthesis. This method is critical for producing enantiopure derivatives for pharmaceutical applications.
Procedure :
- Substrate : Racemic methyl 1,4-benzodioxan-2-carboxylate.
- Enzyme : CALB mutant A225F/T103A (1 mg/mL).
- Conditions : PBS buffer (pH 7.4), 30°C, 220 rpm.
- Outcome : >99% enantiomeric excess (ee) for the (S)-enantiomer after 1 hour.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Comparative Analysis of Methods
| Method | Yield | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Dihalide cyclocondensation | 45–60% | Reflux, alkaline | Scalable, inexpensive reagents | Requires toxic dihalides |
| Mitsunobu reaction | 55–70% | Ambient, anhydrous | Stereoselective, mild | High cost of reagents |
| Enzymatic resolution | >90% ee | Aqueous, 30°C | Eco-friendly, high enantioselectivity | Limited to chiral intermediates |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The benzodioxine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted benzodioxine derivatives depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry Applications
1. Enzyme Inhibition Studies
Recent research has highlighted the compound's potential as an enzyme inhibitor. A study synthesized new sulfonamides incorporating the benzodioxane moiety, which were tested for their inhibitory effects on α-glucosidase and acetylcholinesterase enzymes. These enzymes are critical targets in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer’s Disease (AD) respectively. The results indicated that derivatives of methyl 3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate exhibited significant inhibitory activity, suggesting therapeutic potential .
2. Antioxidant Activity
The compound has been evaluated for its antioxidant properties. Studies have demonstrated that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. This property is particularly significant in developing supplements or pharmaceuticals aimed at enhancing cellular defense mechanisms against oxidative damage.
Organic Synthesis Applications
1. Synthetic Intermediates
This compound serves as a versatile intermediate in organic synthesis. It can be utilized to create various derivatives through functional group modifications. For example, it has been used to synthesize more complex structures by reacting with different electrophiles and nucleophiles under controlled conditions.
2. Development of Novel Compounds
This compound is also employed in the synthesis of novel compounds with potential biological activities. Its unique structure allows for the introduction of various substituents that can enhance pharmacological properties, making it a valuable starting material in drug discovery processes.
Data Tables
| Application Area | Specific Uses | Outcome/Significance |
|---|---|---|
| Medicinal Chemistry | Enzyme inhibitors for T2DM and AD | Significant inhibition observed |
| Antioxidant Activity | Scavenging free radicals | Potential use in oxidative stress prevention |
| Organic Synthesis | Synthetic intermediates | Versatile building block for complex compounds |
| Novel Compound Development | Derivative synthesis | Enhanced pharmacological properties |
Case Studies
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of synthesized sulfonamides containing this compound on α-glucosidase and acetylcholinesterase enzymes. The results demonstrated that certain derivatives showed promising inhibition rates comparable to established inhibitors used in clinical settings .
Case Study 2: Antioxidant Properties
Research conducted on the antioxidant capacity of this compound revealed that it effectively scavenged various free radicals in vitro. This study suggests its potential application as a dietary supplement or therapeutic agent to combat oxidative stress .
Mechanism of Action
The mechanism of action of Methyl 3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxine ring structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Analogues
| Compound Name | CAS Number | Molecular Formula | Key Substituents | Similarity Index (to Target) |
|---|---|---|---|---|
| Ethyl 3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate | - | C₁₃H₁₆O₄ | Ethyl ester, 3-methyl | 0.94 (structural isomer) |
| 2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxylic acid | 3663-80-7 | C₉H₈O₄ | Carboxylic acid at C2 | 0.94 |
| Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate | 261767-10-6 | C₁₁H₁₂O₄ | Ethyl ester at C5 | 0.64 |
| Methyl 2,3-dihydro-1,4-benzodioxine-3-carboxylate | 3663-79-4 | C₁₀H₁₀O₄ | Methyl ester at C3, no methyl at C3 | 0.89 |
Key Observations :
- Substituent Position: The position of the ester group (C2 vs. For instance, the C2-carboxylic acid derivative (CAS 3663-80-7) exhibits higher acidity compared to ester analogs, impacting solubility and reactivity .
- Isomerism : Cis/trans isomerism, as observed in ethyl 3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate, may lead to divergent biological activities or crystallization behaviors .
Physicochemical and Spectral Properties
- Boiling/Melting Points : The methyl ester group generally lowers melting points compared to carboxylic acid analogs (e.g., 2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxylic acid, MP ~150–160°C) due to reduced hydrogen bonding .
- Spectroscopy : IR spectra of ethyl 3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate show resolved peaks for ester C=O (1720 cm⁻¹) and ether C–O–C (1250–1150 cm⁻¹), consistent with the target compound’s expected profile .
Biological Activity
Methyl 3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate, a compound with the molecular formula and a molecular weight of 194.18 g/mol, has garnered attention in various biological studies due to its potential therapeutic applications. This article presents a comprehensive examination of its biological activity, including relevant case studies and research findings.
The compound is characterized by its unique structure, which includes a benzodioxane moiety. The IUPAC name is methyl 2,3-dihydro-1,4-benzodioxine-3-carboxylate, and it is often referenced by its CAS number 3663-79-4. Its chemical structure can be represented as follows:
Antioxidant Properties
Research indicates that compounds with similar structural features to this compound exhibit significant antioxidant activity. For instance, catechols and related compounds have been documented to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems . This property is crucial for potential applications in preventing oxidative damage linked to various diseases.
Anti-inflammatory Effects
Studies have shown that derivatives of benzodioxane can possess anti-inflammatory properties. A notable study demonstrated that compounds with similar scaffolds inhibited the production of pro-inflammatory cytokines in vitro, suggesting a pathway for therapeutic development in inflammatory diseases .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes. For example, enzyme assays indicated that this compound could inhibit mushroom tyrosinase activity, which is relevant in the context of skin pigmentation disorders and melanoma treatment .
Study on Antioxidant Activity
In a study assessing the radical scavenging capabilities of related compounds, it was found that methyl derivatives of benzodioxane significantly reduced DPPH free radicals. The results highlighted the potential use of such compounds in developing antioxidant therapies .
Enzyme Inhibition Research
A detailed investigation into the enzyme inhibition properties revealed that this compound could effectively inhibit mushroom tyrosinase with an IC50 value indicative of its potency compared to standard inhibitors. This finding opens avenues for further research into its application in cosmetic formulations aimed at skin lightening .
Data Table: Biological Activities of this compound
Q & A
Q. What are the common synthetic routes for Methyl 3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalization of the benzodioxine core. A representative route includes:
Sulfonation : Reacting 2,3-dihydro-1,4-benzodioxin with sulfonyl chloride to introduce sulfonyl groups .
Amination : Subsequent reaction with amines or ammonia to form amino derivatives.
Esterification : Introducing the methyl carboxylate group via nucleophilic acyl substitution.
Q. Optimization Strategies :
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during sulfonation .
- Catalysts : Use Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution efficiency.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates intermediates.
Q. Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | SO₂Cl₂, DCM, 0°C | 65–75 |
| 2 | NH₃, THF, 25°C | 50–60 |
| 3 | Methyl chloroformate, DMAP | 70–80 |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key features should be analyzed?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (ESI-MS) : Detect molecular ion peaks ([M+H]⁺) and fragmentation patterns to validate the ester group .
- IR Spectroscopy : Analyze C=O stretching (~1740 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) .
Critical Analysis : Cross-validate NMR and MS data to rule out impurities or tautomeric forms.
Q. What safety precautions are recommended for handling this compound in laboratory settings?
Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- First Aid : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can X-ray crystallography and computational methods resolve structural ambiguities in this compound?
Methodological Answer :
- Crystallography : Use SHELX programs for structure refinement. Collect high-resolution data (≤1.0 Å) to resolve puckering in the dihydrodioxine ring . ORTEP-III visualizes thermal ellipsoids to assess bond-length distortions .
- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare experimental vs. theoretical bond angles. NBO analysis identifies charge delocalization in the ester group .
Case Study : A discrepancy in ring puckering (observed via crystallography) was reconciled with DFT-predicted conformational stability using Cremer-Pople coordinates .
Q. What strategies are employed to analyze hydrogen-bonding patterns and their impact on crystallographic packing?
Methodological Answer :
- Graph Set Analysis : Classify H-bond motifs (e.g., R₂²(8) rings) using Etter’s rules to predict supramolecular assemblies .
- Hirshfeld Surfaces : Quantify intermolecular interactions (e.g., C-H···O) contributing to crystal stability.
Example : In a related benzodioxine derivative, H-bonds between ester carbonyls and adjacent ether oxygens formed a 2D network, stabilizing the lattice .
Q. How can researchers address contradictions between spectroscopic data and theoretical models?
Methodological Answer :
- Data Reconciliation Workflow :
Example : A mismatch in ¹³C NMR (δ 168 ppm experimental vs. 165 ppm DFT) was resolved by including solvent polarization effects .
Q. What role does ring puckering play in the compound’s reactivity and biological interactions?
Methodological Answer :
Q. Data :
| Conformer | θ (Å) | φ (°) | Energy (kcal/mol) |
|---|---|---|---|
| Chair | 0.42 | 0 | 0.0 |
| Boat | 0.55 | 60 | 2.3 |
Q. How can researchers design derivatives to enhance this compound’s biological activity?
Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Introduce sulfonamide groups at position 6 to improve water solubility .
- Replace the methyl ester with a bioisostere (e.g., trifluoroethyl) to resist hydrolysis .
- Screening : Use molecular docking (AutoDock Vina) to predict affinity for targets like COX-2 or kinases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
